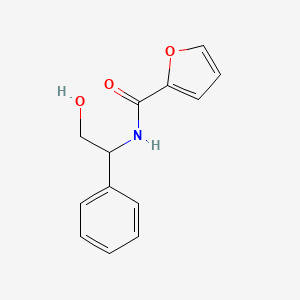
N-(2-ヒドロキシ-1-フェニルエチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
科学的研究の応用
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide has several scientific research applications:
作用機序
Target of Action
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a furan derivative. Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
Furan derivatives have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biological and pharmacological pathways .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Furanylfentanyl is the fourteenth new psychoactive substance to be risk assessed under the terms of Council Decision 2005/387/JHA . The risk assessment examines the health and social risks of the drug, information on international trafficking and the involvement of organised crime, as well as a consideration of the potential implications of subjecting the drug to control measures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .
化学反応の分析
Types of Reactions
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated furan derivatives.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)furan-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)pyrrole-2-carboxamide
Uniqueness
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a furan ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications in medicinal chemistry and drug development .
特性
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-11(10-5-2-1-3-6-10)14-13(16)12-7-4-8-17-12/h1-8,11,15H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSMNFGFNJQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
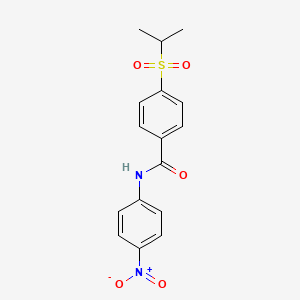
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)
![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
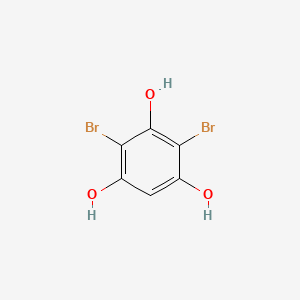
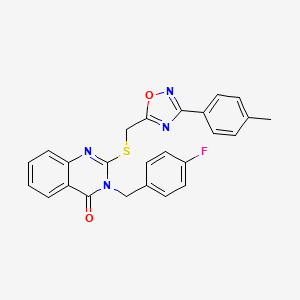
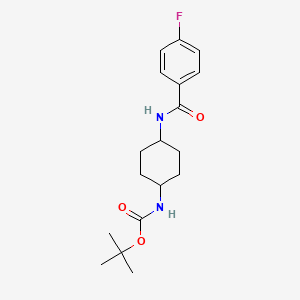
![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
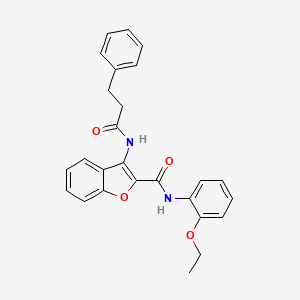

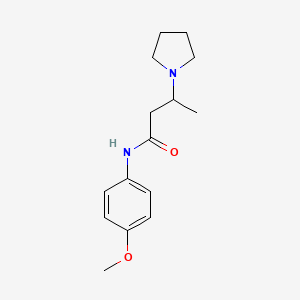
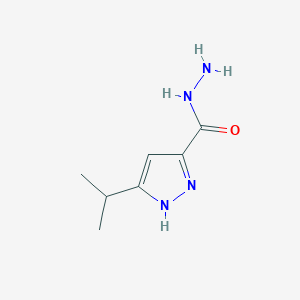

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)
